Ambroxol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ambroxol Hydrochloride and Respiratory Diseases

Mucolytic and Expectorant Effects

Ambroxol hydrochloride is known to act as a mucolytic, which loosens mucus, and an expectorant, which helps expel mucus from the airways. Research suggests it works by increasing the production of fluid in the airways and stimulating the cilia, hair-like structures that help move mucus out of the lungs [National Institutes of Health (.gov)]. This is being studied in the context of various respiratory diseases including chronic obstructive pulmonary disease (COPD) and cystic fibrosis [European Respiratory Society, ].

Anti-inflammatory Effects

Emerging research suggests ambroxol hydrochloride may have anti-inflammatory properties. Studies are investigating its potential role in reducing inflammation in the airways, which is a contributing factor in many respiratory illnesses [NCBI, ].

Ambroxol Hydrochloride and Other Applications

Secretory Otitis Media

Otitis media is a middle ear infection that can cause fluid buildup. Some research suggests that ambroxol hydrochloride, in combination with other treatments, may be beneficial in managing secretory otitis media, particularly in children [NCBI, ].

Severe Pneumonia

A recent meta-analysis indicates that high-dose ambroxol hydrochloride, combined with fiberoptic bronchoscopy, may improve outcomes in elderly patients with severe pneumonia [NCBI, ]. However, more research is needed to confirm these findings.

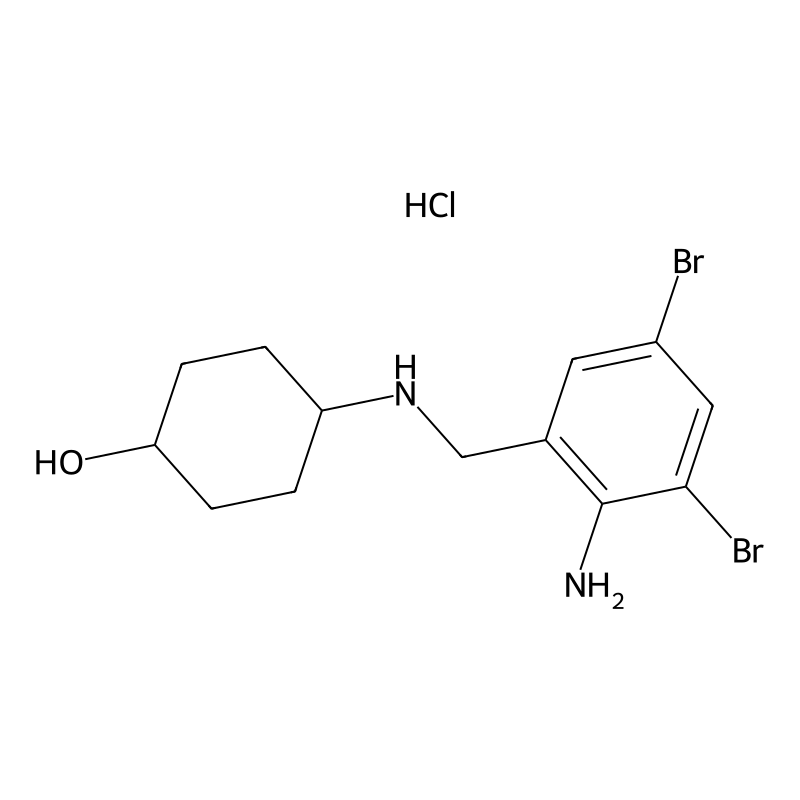

Ambroxol hydrochloride is a mucoactive agent primarily used in the treatment of respiratory conditions characterized by excessive or thick mucus. It is the active metabolite of bromhexine and is recognized for its superior efficacy and lower toxicity compared to its predecessor. The chemical name for Ambroxol hydrochloride is trans-4-[(2-amino-3,5-dibromo-benzyl)amino]cyclohexanol hydrochloride, with a molecular formula of C13H19Br2ClN2O and a molecular weight of approximately 414.56 g/mol . This compound acts on the respiratory secretory cells, enhancing the secretion of mucous and serous substances, thereby facilitating sputum clearance from the airways .

The exact mechanism of action of ambroxol hydrochloride is not fully understood, but research suggests it has several effects [, ]:

- Increased mucus production: Ambroxol may stimulate cells in the airways to produce more mucus, which can help loosen thicker mucus secretions.

- Improved mucus transport: Ambroxol may alter the properties of mucus, making it less sticky and easier to clear from the airways by cilia (hair-like structures) and coughing.

- Reduction Reactions: The nitro group in its precursor can be reduced to an amino group.

- Bromination: The compound can undergo bromination to introduce bromine atoms into its structure.

- Hydrochlorination: The final product is formed by reacting with hydrochloric acid, which results in the formation of Ambroxol hydrochloride from its base form .

Ambroxol hydrochloride exhibits several biological activities:

- Mucolytic Action: It reduces the viscosity of mucus, making it easier to expel from the respiratory tract.

- Secretomotor Effects: The compound stimulates the production and release of surfactant from type II pneumocytes, which helps decrease mucus adhesion to bronchial walls and improves mucociliary transport .

- Antioxidant Properties: Ambroxol has been shown to inhibit hydrogen peroxide production by neutrophils and activate intracellular glutathione systems, thereby mitigating oxidative stress in lung tissues .

The synthesis of Ambroxol hydrochloride typically involves several steps:

- Starting Material: O-nitrobenzaldehyde is reacted with trans-4-aminocyclohexanol.

- Reduction: Using modified palladium on carbon as a catalyst, both the nitro group and the imine are reduced simultaneously.

- Bromination: The resulting compound undergoes bromination using hydrogen bromide and hydrogen peroxide.

- Formation of Hydrochloride Salt: Finally, hydrochloric acid is added to yield Ambroxol hydrochloride .

Ambroxol hydrochloride is widely used in clinical settings for:

- Respiratory Diseases: It is effective in treating conditions like chronic bronchitis, emphysema, bronchiectasis, and acute exacerbations of bronchitis.

- Sore Throat Relief: Due to its local anesthetic properties, it is also used for alleviating throat pain .

- Expectorant Formulations: It is a key ingredient in various expectorant medications such as Mucosolvan and Lasolvan .

Ambroxol hydrochloride has been studied for various drug interactions:

- Increased Serum Concentration: Co-administration with certain drugs like Abametapir can elevate Ambroxol levels in serum.

- Methemoglobinemia Risk: The combination with other drugs such as Acetaminophen or Acetazolamide may increase the risk of methemoglobinemia .

- Gastrointestinal Effects: Mild gastrointestinal side effects have been observed but are generally not severe .

Ambroxol hydrochloride shares similarities with other mucolytic agents but stands out due to its unique properties. Here are some comparable compounds:

| Compound Name | Key Features |

|---|---|

| Acetylcysteine | Primarily acts as a mucolytic; also an antioxidant. |

| Carbocisteine | Similar mucolytic action but different chemical structure. |

| Bromhexine | Precursor to Ambroxol; less effective and more toxic. |

| Guaifenesin | Common expectorant but lacks Ambroxol's surfactant-stimulating properties. |

Uniqueness of Ambroxol Hydrochloride:

Purity

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 68 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 65 of 68 companies with hazard statement code(s):;

H315 (87.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Interventions for the treatment of persistent post-COVID-19 olfactory dysfunction

Lisa O'Byrne, Katie E Webster, Samuel MacKeith, Carl Philpott, Claire Hopkins, Martin J BurtonPMID: 34291813 DOI: 10.1002/14651858.CD013876.pub2

Abstract

Olfactory dysfunction is an early and sensitive marker of COVID-19 infection. Although self-limiting in the majority of cases, when hyposmia or anosmia persists it can have a profound effect on quality of life. Little guidance exists on the treatment of post-COVID-19 olfactory dysfunction, however several strategies have been proposed from the evidence relating to the treatment of post-viral anosmia (such as medication or olfactory training).To assess the effects (benefits and harms) of interventions that have been used, or proposed, to treat persisting olfactory dysfunction due to COVID-19 infection. A secondary objective is to keep the evidence up-to-date, using a living systematic review approach. SEARCH METHODS: The Cochrane ENT Information Specialist searched the Cochrane COVID-19 Study Register; Cochrane ENT Register; CENTRAL; Ovid MEDLINE; Ovid Embase; Web of Science; ClinicalTrials.gov; ICTRP and additional sources for published and unpublished studies. The date of the search was 16 December 2020.

Randomised controlled trials including participants who had symptoms of olfactory disturbance following COVID-19 infection. Only individuals who had symptoms for at least four weeks were included in this review. Studies compared any intervention with no treatment or placebo.

We used standard Cochrane methodological procedures. Primary outcomes were the recovery of sense of smell, disease-related quality of life and serious adverse effects. Secondary outcomes were the change in sense of smell, general quality of life, prevalence of parosmia and other adverse effects (including nosebleeds/bloody discharge). We used GRADE to assess the certainty of the evidence for each outcome.

We included one study with 18 participants, which compared the use of a 15-day course of oral steroids combined with nasal irrigation (consisting of an intranasal steroid/mucolytic/decongestant solution) with no intervention. Psychophysical testing was used to assess olfactory function at baseline, 20 and 40 days. Systemic corticosteroids plus intranasal steroid/mucolytic/decongestant compared to no intervention Recovery of sense of smell was assessed after 40 days (25 days after cessation of treatment) using the Connecticut Chemosensory Clinical Research Center (CCCRC) score. This tool has a range of 0 to 100, and a score of ≥ 90 represents normal olfactory function. The evidence is very uncertain about the effect of this intervention on recovery of the sense of smell at one to three months (5/9 participants in the intervention group scored ≥ 90 compared to 0/9 in the control group; risk ratio (RR) 11.00, 95% confidence interval (CI) 0.70 to 173.66; 1 study; 18 participants; very low-certainty evidence). Change in sense of smell was assessed using the CCCRC score at 40 days. This study reported an improvement in sense of smell in the intervention group from baseline (median improvement in CCCRC score 60, interquartile range (IQR) 40) compared to the control group (median improvement in CCCRC score 30, IQR 25) (1 study; 18 participants; very low-certainty evidence). Serious adverse events andother adverse events were not identified in any participants of this study; however, it is unclear how these outcomes were assessed and recorded (1 study; 18 participants; very low-certainty evidence).

There is very limited evidence available on the efficacy and harms of treatments for persistent olfactory dysfunction following COVID-19 infection. However, we have identified other ongoing trials in this area. As this is a living systematic review we will update the data regularly, as new results become available. For this (first) version of the living review we identified only one study with a small sample size, which assessed systemic steroids and nasal irrigation (intranasal steroid/mucolytic/decongestant). However, the evidence regarding the benefits and harms from this intervention to treat persistent post-COVID-19 olfactory dysfunction is very uncertain.

High efficiency photocatalytic degradation of Ambroxol over Mn doped TiO

Asma Tab, Mohamed Dahmane, Chemseddin Belabed, Bachir Bellal, Claire Richard, Mohamed TrariPMID: 33773343 DOI: 10.1016/j.scitotenv.2021.146451

Abstract

Ambroxol (AMB) is a drug commonly used for chronic bronchitis prevention. Once released in surface water, this recalcitrant chemical becomes a hazardous pollutant. Here, we investigated the ability of 1% Mn-doped TiO(Mn-TiO

) to mineralize AMB by photocatalysis. We studied the morphology, and the physical and electrochemical properties of Mn-TiO

using X-ray diffraction, Scanning electron microscopy, Transmission electron microscopy, X-ray fluorescence, BET method, UV-visible, and electrochemical study and optimized the AMB degrading experimental conditions through response surface methodology (RSM). Mn-TiO

at the dose of 0.625 g·L

allowed the complete photodegradation of AMB (30 ppm) at pH 7 under UVA light irradiation for 30 min while total mineralization in CO

(>96%) was achieved after 24 h of irradiation. Mn-TiO

was 1.6-time more efficient than TiO

Degussa P25. Product studies were also carried out by liquid chromatography coupled to electrospray high resolution mass spectrometry. Twenty-one photodegradation products were detected and identified. In addition, ionic chromatography analyses revealed the release of Br

, NH

, and NO

at respectively 97, 63 and 35% of the total Br, and N initially present in AMB. Finally, the reusability of the photocatalyst was also tested. After four cycles, the almost complete photodegradation of AMB was achieved showing that Mn-TiO

was highly stable. This work brings new physical characteristics on Mn-TiO

photocatalyst. Moreover, it is the first study investigating the photocatalytic degradation of recalcitrant AMB drug.

Early initiation of ambroxol treatment diminishes neurological manifestations of type 3 Gaucher disease: A long-term outcome of two siblings

Danijela Petković Ramadža, Marija Zekušić, Tamara Žigman, Ana Škaričić, Ana Bogdanić, Gordana Mustać, Katarina Bošnjak-Nađ, David Ozretić, Kousaku Ohno, Ksenija Fumić, Ivo BarićPMID: 33836415 DOI: 10.1016/j.ejpn.2021.03.013

Abstract

Gaucher disease type 3 (GD3) is a severely debilitating disorder characterized by multisystemic manifestations and neurodegeneration. Enzyme replacement therapy alleviates visceral signs and symptoms but has no effect on neurological features. Ambroxol has been suggested as an enzyme enhancement agent. Some studies have confirmed its effectiveness in preventing the progression of neurological manifestations of neuronopathic Gaucher disease. In this study, we report two GD3 siblings in whom ambroxol combined with enzyme replacement therapy was initiated at different stages of the disease. We demonstrate the enzyme enhancement effect of ambroxol on L444P/H225Q;D409H glucocerebrosidase activity through results of fibroblast studies and long-term clinical outcomes of the two patients. The sibling diagnosed at the age of four-and-a-half years with significant neurological involvement manifested relatively rapid improvement on ambroxol treatment, followed by stabilization of further course. The younger sibling, in whom the treatment was started at seven weeks, displayed attention deficit and low average cognitive functioning at the age of seven years, but did not manifest other neurological symptoms. The difference in neurological outcomes indicates that ambroxol delayed or even halted the evolution of neurological manifestations in the younger sibling. This observation suggests that early initiation of ambroxol treatment may arrest neurological involvement in some GD3 patients.Protein unbound pharmacokinetics of ambroxol in the blood and brains of rats and the interaction of ambroxol with Polygala tenuifolia by multiple microdialysis

Chao-Nan Yang, Wen-Ya Peng, Lie-Chwen Lin, Tung-Hu TsaiPMID: 33383115 DOI: 10.1016/j.jep.2020.113764

Abstract

Ambroxol elevates glucocerebrosidase (GCase) activity and reduces nigrostriatal alpha-synuclein burden to better ameliorate motor function in Parkinson's disease (PD). Polygala tenuifolia is a potential alternative botanical medicine for the treatment of many nonmotor symptoms of PD commonly used in Taiwanese patients. Co-administration of these two medicines pose potential herb-drug interaction.Our hypothesis is that ambroxol and P. tenuifolia may potentially possess herbal drug synergetic effects in the blood and brain.

To investigate this hypothesis, a multiple microdialysis system coupled with validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for rat blood and brain samples. Experimental rats were divided into three groups: low-dose and high-dose ambroxol alone (10 mg/kg, i.v. and 30 mg/kg, i.v., respectively) and ambroxol (10 mg/kg, i.v.) pretreated with P. tenuifolia extract (1 g/kg, p.o. for 5 consecutive days).

Ambroxol easily penetrated into the brain and reached a maximum concentration in the striatum at approximately 60 min after low- and high-dose treatment. The area under the concentration curve (AUC) ratio increased proportionally at the doses of 10 and 30 mg/kg, which suggested a linear pharmacokinetic manner of ambroxol. The brain penetration of ambroxol was approximately 30-34%, which was defined as the ambroxol AUC blood-to-brain distribution ratio (AUC

/AUC

). The P. tenuifolia extract did not significantly alter the pharmacokinetics of ambroxol in the blood and brain of rats.

The present study suggests that it is safety without pharmacokinetic interactions for this dosing regimen to use P. tenuifolia extract and ambroxol together.

Upgrading the evidence for the use of ambroxol in Gaucher disease and GBA related Parkinson: Investigator initiated registry based on real life data

Majdolen Istaiti, Shoshana Revel-Vilk, Michal Becker-Cohen, Tama Dinur, Uma Ramaswami, Daniela Castillo-Garcia, Magdalena Ceron-Rodriguez, Alicia Chan, Predrag Rodic, Radka Stefanova Tincheva, Walla Al-Hertani, Beom Hee Lee, Chia-Feng Yang, Beata Kiec-Wilk, Agata Fiumara, Barbara Rubio, Ari ZimranPMID: 33606887 DOI: 10.1002/ajh.26131

Abstract

Ambroxol hydrochloride is an oral mucolytic drug available over-the-counter for many years as cough medicine. In 2009 it was identified as a pharmacological chaperone for mutant glucocerebrosidase, albeit in a several-fold higher dose. Unfortunately, there have been no pharma-driven clinical trials to establish its use. Thus, real-world observational data are needed on the safety and efficacy of ambroxol for patients with Gaucher disease (GD) and GBA-Parkinson disease (GBA-PD). Clinicians treating patients with ambroxol for GD and GBA-PD were approached to collaborate in an investigator-initiated registry. Anonymized data were collected, including demographics, GD type, GD-specific therapy (when applicable), adverse events (AEs), and, when available, efficacy data. We report the data of the first 41 patients (25 females) at a median (range) age 17 (1.5-74) from 13 centers; 11 with GD type 1(four diagnosed with PD), 27 with neuronopathic GD (nGD), and three GBA mutation carriers with PD. The median (range) treatment period and maximum dose of ambroxol were 19 (1-76) months and 435 (75-1485) mg/day, respectively. One patient with type 2 GD died of her disease. No other severe AEs were reported. Twelve patients experienced AE, including minor bowel discomfort, cough, allergic reaction, mild proteinuria, dizziness and disease progression. Clinical benefits were reported in 25 patients, including stable or improved neurological status, increased physical activity, and reduced fatigue. Until the approval of specific therapies for nGD and disease-modification for GBA-PD, these preliminary data may be encouraging to physicians and patients who consider an off-label use of ambroxol.Inhibition of acid sphingomyelinase by ambroxol prevents SARS-CoV-2 entry into epithelial cells

Alexander Carpinteiro, Barbara Gripp, Markus Hoffmann, Stefan Pöhlmann, Nicolas Hoertel, Michael J Edwards, Markus Kamler, Johannes Kornhuber, Katrin Anne Becker, Erich GulbinsPMID: 33895135 DOI: 10.1016/j.jbc.2021.100701

Abstract

The acid sphingomyelinase/ceramide system has been shown to be important for cellular infection with at least some viruses, for instance, rhinovirus or severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Functional inhibition of the acid sphingomyelinase using tricyclic antidepressants prevented infection of epithelial cells, for instance with SARS-CoV-2. The structure of ambroxol, that is, trans-4-[(2,4-dibromanilin-6-yl)-methyamino]-cyclohexanol, a mucolytic drug applied by inhalation, suggests that the drug might inhibit the acid sphingomyelinase and thereby infection with SARS-CoV-2. To test this, we used vesicular stomatitis virus pseudoviral particles presenting SARS-CoV-2 spike protein on their surface (pp-VSV-SARS-CoV-2 spike), a bona fide system for mimicking SARS-CoV-2 entry into cells. Viral uptake and formation of ceramide localization were determined by fluorescence microscopy, activity of the acid sphingomyelinase by consumption of [C]sphingomyelin and ceramide was quantified by a kinase method. We found that entry of pp-VSV-SARS-CoV-2 spike required activation of acid sphingomyelinase and release of ceramide, events that were all prevented by pretreatment with ambroxol. We also obtained nasal epithelial cells from human volunteers prior to and after inhalation of ambroxol. Inhalation of ambroxol reduced acid sphingomyelinase activity in nasal epithelial cells and prevented pp-VSV-SARS-CoV-2 spike-induced acid sphingomyelinase activation, ceramide release, and entry of pp-VSV-SARS-CoV-2 spike ex vivo. The addition of purified acid sphingomyelinase or C16 ceramide restored entry of pp-VSV-SARS-CoV-2 spike into ambroxol-treated epithelial cells. We propose that ambroxol might be suitable for clinical studies to prevent coronavirus disease 2019.

Value of chest imaging in the newborn with suspected COVID-19

H-Y Li, C-M Zhang, Y-Y Lv, W-Q Dai, B Xu, X-M QiPMID: 33275274 DOI: 10.26355/eurrev_202011_23859

Abstract

This paper presents a newborn (G2P2, gestational age of 39+6 weeks, birth weight of 3,200 g, with normal fetal amniotic fluid) with suspected coronavirus disease 2019 (COVID-19) admitted to our hospital on February 10, 2020, at the birth age of 16 hours and 34 minutes. The Apgar scores at 1 and 5 min were 9 and 10 points, respectively.The mother of the newborn was exposed to a patient with COVID-19 five days before delivery. The newborn had nausea and vomiting after birth, with feeding intolerance, and full enteral feeding was given on the 6th day after birth. The newborn was in good general condition during the period of hospitalization.

The two 2019-nCoV nucleic acid tests of the newborn were negative on the 5th and 7th days after birth. On the 1st and 8th days after birth, typical pulmonary lesions were detected in the newborn by chest CT. Our study supports that chest imaging examination should be actively performed in the newborn even with a negative 2019-nCoV nucleic acid test in cases where a pregnant woman is exposed to a patient with COVID-19 or is confirmed with 2019-nCoV infection.

For newborns with typical pulmonary lesions, strict quarantine measures are suggested if the possibility of COVID-19 cannot be excluded.

Topical administration of ambroxol eye drops augments tear secretion in rabbits

Li Yu, Dhruva Bhattacharya, Zhenhan Wang, Mingwu WangPMID: 33512613 DOI: 10.1007/s00417-020-05043-6

Abstract

To investigate if topical administration of ambroxol promotes tear secretion and to compare with Diquas ophthalmic eye drop.Two consecutive studies were conducted using sixteen (32 eyes) New Zealand White rabbits. The first study compared the efficacy of ambroxol hydrochloride (0.05%, 0.2%, and 1.0%) on tear and mucin secretion when administered twice daily. Tear secretion was assessed by Schirmer test I and mucin production by conjunctival impression cytology and PAS stain. The second study compared 0.2% ambroxol hydrochloride with Diquas. A human goblet cell line and human conjunctival tissue were used to test the effect of ambroxol hydrochloride on the expression of aquaporin 5 (AQP5) and MUC5AC, using reverse transcriptase-quantitative polymerase chain reaction and immunoblotting.

All three concentrations of ambroxol hydrochloride demonstrated significant efficacy on tear stimulation within 2 weeks of treatment and total mucin component appeared increased. When administered topically twice daily, 0.2% ambroxol hydrochloride was more effective in augmenting tear secretion than Diquas. With 24 h of treatment, 5 μM of ambroxol hydrochloride upregulated AQP5 and MU5AC mRNA and MUC5AC protein in a goblet cell line. When tested on preserved human conjunctiva tissue, a trend of increased production of MUC5AC protein was seen (P = 0.26).

Ambroxol is effective in augmenting tear secretion at the ocular surface in rabbits. With actions desirable of a candidate dry eye drug, further investigation of ambroxol and related compounds is warranted to explore their value toward clinical application.

SARS-CoV-2 and SARS-CoV Spike-Mediated Cell-Cell Fusion Differ in Their Requirements for Receptor Expression and Proteolytic Activation

Bojan F Hörnich, Anna K Großkopf, Sarah Schlagowski, Matthias Tenbusch, Hannah Kleine-Weber, Frank Neipel, Christiane Stahl-Hennig, Alexander S HahnPMID: 33608407 DOI: 10.1128/JVI.00002-21

Abstract

Severe acute respiratory syndrome-related coronavirus 2 (SARS-CoV-2) infects cells through interaction of its spike protein (SARS2-S) with angiotensin-converting enzyme 2 (ACE2) and activation by proteases, in particular transmembrane protease serine 2 (TMPRSS2). Viruses can also spread through fusion of infected with uninfected cells. We compared the requirements of ACE2 expression, proteolytic activation, and sensitivity to inhibitors for SARS2-S-mediated and SARS-CoV-S (SARS1-S)-mediated cell-cell fusion. SARS2-S-driven fusion was moderately increased by TMPRSS2 and strongly by ACE2, while SARS1-S-driven fusion was strongly increased by TMPRSS2 and less so by ACE2 expression. In contrast to that of SARS1-S, SARS2-S-mediated cell-cell fusion was efficiently activated by batimastat-sensitive metalloproteases. Mutation of the S1/S2 proteolytic cleavage site reduced effector cell-target cell fusion when ACE2 or TMPRSS2 was limiting and rendered SARS2-S-driven cell-cell fusion more dependent on TMPRSS2. When both ACE2 and TMPRSS2 were abundant, initial target cell-effector cell fusion was unaltered compared to that of wild-type (wt) SARS2-S, but syncytia remained smaller. Mutation of the S2 cleavage (S2') site specifically abrogated activation by TMPRSS2 for both cell-cell fusion and SARS2-S-driven pseudoparticle entry but still allowed for activation by metalloproteases for cell-cell fusion and by cathepsins for particle entry. Finally, we found that the TMPRSS2 inhibitor bromhexine, unlike the inhibitor camostat, was unable to reduce TMPRSS2-activated cell-cell fusion by SARS1-S and SARS2-S. Paradoxically, bromhexine enhanced cell-cell fusion in the presence of TMPRSS2, while its metabolite ambroxol exhibited inhibitory activity under some conditions. On Calu-3 lung cells, ambroxol weakly inhibited SARS2-S-driven lentiviral pseudoparticle entry, and both substances exhibited a dose-dependent trend toward weak inhibition of authentic SARS-CoV-2.Cell-cell fusion allows viruses to infect neighboring cells without the need to produce free virus and contributes to tissue damage by creating virus-infected syncytia. Our results demonstrate that the S2' cleavage site is essential for activation by TMPRSS2 and unravel important differences between SARS-CoV and SARS-CoV-2, among those, greater dependence of SARS-CoV-2 on ACE2 expression and activation by metalloproteases for cell-cell fusion. Bromhexine, reportedly an inhibitor of TMPRSS2, is currently being tested in clinical trials against coronavirus disease 2019. Our results indicate that bromhexine enhances fusion under some conditions. We therefore caution against the use of bromhexine in high dosages until its effects on SARS-CoV-2 spike activation are better understood. The related compound ambroxol, which similarly to bromhexine is clinically used as an expectorant, did not exhibit activating effects on cell-cell fusion. Both compounds exhibited weak inhibitory activity against SARS-CoV-2 infection at high concentrations, which might be clinically attainable for ambroxol.

Comparative in vitro analysis of inhibition of rhinovirus and influenza virus replication by mucoactive secretolytic agents and plant extracts

Christin Walther, Kristin Döring, Michaela SchmidtkePMID: 33357221 DOI: 10.1186/s12906-020-03173-2

Abstract

Rhinoviruses and influenza viruses cause millions of acute respiratory infections annually. Symptoms of mild acute respiratory infections are commonly treated with over-the-counter products like ambroxol, bromhexine, and N-acetyl cysteine, as well as of thyme and pelargonium extracts today. Because the direct antiviral activity of these over-the-counter products has not been studied in a systematic way, the current study aimed to compare their inhibitory effect against rhinovirus and influenza virus replication in an in vitro setting.The cytotoxicity of ambroxol, bromhexine, and N-acetyl cysteine, as well as of thyme and pelargonium extracts was analyzed in Madin Darby canine kidney (MDCK) and HeLa Ohio cells. The antiviral effect of these over-the-counter products was compared by analyzing the dose-dependent inhibition (i) of rhinovirus A2- and B14-induced cytopathic effect in HeLa Ohio cells and (ii) of influenza virus A/Hong Kong/68 (subtype H3N2)- and A/Jena/8178/09 (subtype H1N1, pandemic)-induced cytopathic effect in MDCK cells at non-cytotoxic concentrations. To get insights into the mechanism of action of pelargonium extract against influenza virus, we performed time-of-addition assays as well as hemagglutination and neuraminidase inhibition assays.

N-acetyl cysteine, thyme and pelargonium extract showed no or only marginal cytotoxicity in MDCK and HeLa Ohio cells in the tested concentration range. The 50% cytotoxic concentration of ambroxol and bromhexine was 51.85 and 61.24 μM, respectively. No anti-rhinoviral activity was detected at non-cytotoxic concentrations in this in vitro study setting. Ambroxol, bromhexine, and N-acetyl cysteine inhibited the influenza virus-induced cytopathic effect in MDCK cells no or less than 50%. In contrast, a dose-dependent anti-influenza virus activity of thyme and pelargonium extracts was demonstrated. The time-of addition assays revealed an inhibition of early and late steps of influenza virus replication by pelargonium extract whereas zanamivir acted on late steps only. The proven block of viral neuraminidase activity might explain the inhibition of influenza virus replication when added after viral adsorption.

The study results indicate a distinct inhibition of influenza A virus replication by thyme and pelargonium extract which might contribute to the beneficial effects of these plant extracts on acute respiratory infections symptoms.